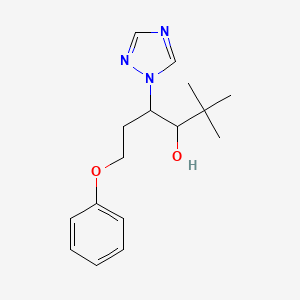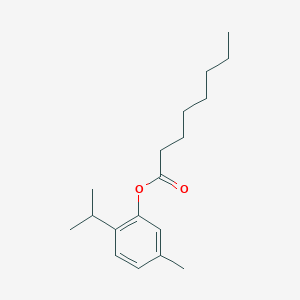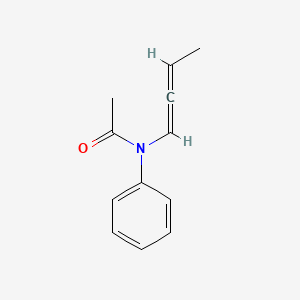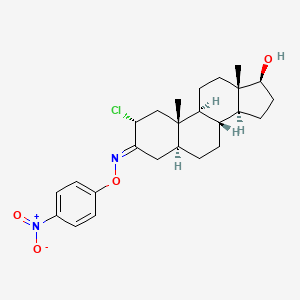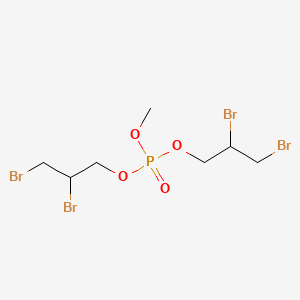
Bis(2,3-dibromopropyl) methylphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3-dibromopropyl) methylphosphate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of tris(2,3-dibromopropyl) phosphate, which has been widely used in various industrial applications, particularly in the production of flame-retardant materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl) methylphosphate typically involves the phosphorylation of 2,3-dibromopropanol with phosphorus oxychloride or phosphorus trichloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Bis(2,3-dibromopropyl) methylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various halogenated organophosphorus compounds .
科学的研究の応用
Bis(2,3-dibromopropyl) methylphosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, such as in the development of flame-retardant medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and other materials
作用機序
The mechanism by which bis(2,3-dibromopropyl) methylphosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
類似化合物との比較
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another widely used flame retardant with similar properties.
Bis(2,3-dibromopropyl) phosphate: A closely related compound with similar chemical structure and applications
Uniqueness
Bis(2,3-dibromopropyl) methylphosphate is unique due to its specific molecular structure, which provides distinct flame-retardant properties. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of fire compared to other similar compounds .
特性
CAS番号 |
82682-92-6 |
|---|---|
分子式 |
C7H13Br4O4P |
分子量 |
511.77 g/mol |
IUPAC名 |
bis(2,3-dibromopropyl) methyl phosphate |
InChI |
InChI=1S/C7H13Br4O4P/c1-13-16(12,14-4-6(10)2-8)15-5-7(11)3-9/h6-7H,2-5H2,1H3 |
InChIキー |
MZYXPXYVPOIVAY-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OCC(CBr)Br)OCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


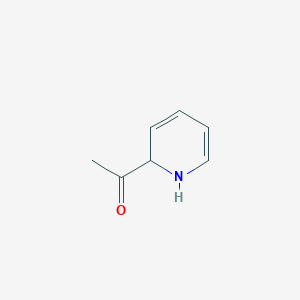
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)

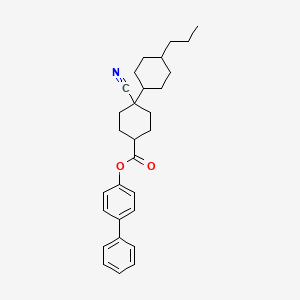
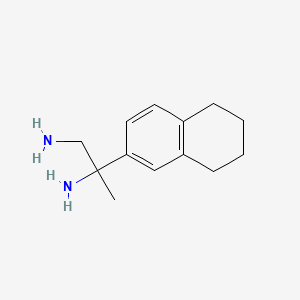
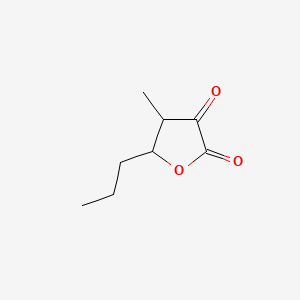
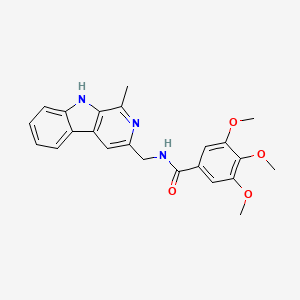
![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)

